molecular formula C8H4ClF3O4S B1457341 4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid CAS No. 1423031-79-1

4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B1457341
CAS No.: 1423031-79-1
M. Wt: 288.63 g/mol
InChI Key: XLFHWFRZFVYVOF-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid is a chemical compound known for its unique structural features and reactivity. It contains a chlorosulfonyl group and a trifluoromethyl group attached to a benzoic acid core. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid typically involves the introduction of the chlorosulfonyl and trifluoromethyl groups onto a benzoic acid derivative. One common method includes the chlorosulfonation of 2-(trifluoromethyl)benzoic acid using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonic acids or other reduced products.

    Oxidation Reactions: Under specific conditions, the trifluoromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonates: Formed from substitution reactions with alcohols.

    Reduced Sulfonic Acids: Formed from reduction reactions.

    Oxidized Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    2-(Trifluoromethyl)benzoic acid: Lacks the chlorosulfonyl group, leading to different chemical properties and uses.

    4-(Methylsulfonyl)-2-(trifluoromethyl)benzoic acid: Contains a methylsulfonyl group instead of a chlorosulfonyl group, affecting its reactivity and applications.

Uniqueness

4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the chlorosulfonyl and trifluoromethyl groups, which confer distinct reactivity and electronic properties. This combination makes it a valuable reagent in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

4-chlorosulfonyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-17(15,16)4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFHWFRZFVYVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-79-1
Record name 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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